molecular formula C17H25N3O2 B14034924 (S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

Cat. No.: B14034924
M. Wt: 303.4 g/mol
InChI Key: ZZYCWDSBZNHPIN-ZYJSHVEQSA-N
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Description

(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a unique structure that includes a hydroxyadamantane moiety and a hexahydropyrrolo[1,2-a]pyrazinone ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one typically involves multiple steps, including the formation of the adamantane core, introduction of the hydroxy group, and construction of the hexahydropyrrolo[1,2-a]pyrazinone ring. Common reagents and conditions used in these steps may include:

    Formation of Adamantane Core: Catalytic hydrogenation of cyclohexane derivatives.

    Introduction of Hydroxy Group: Hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Construction of Hexahydropyrrolo[1,2-a]pyrazinone Ring: Cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the imino group to an amine using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the adamantane core or the pyrazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the imino group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antiviral, antibacterial, and anticancer properties.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its rigid structure and functional groups could make it useful in the design of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyadamantane moiety could enhance its binding affinity to certain molecular targets, while the pyrazinone ring could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.

    Pyrazinone Derivatives: Compounds with similar ring structures that have been studied for their biological activity.

Uniqueness

(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one is unique due to its combination of the hydroxyadamantane moiety and the hexahydropyrrolo[1,2-a]pyrazinone ring. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

(8aS)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one

InChI

InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2/t11-,12+,13-,16?,17?/m0/s1

InChI Key

ZZYCWDSBZNHPIN-ZYJSHVEQSA-N

Isomeric SMILES

C1C[C@H]2C(=N)N(CC(=O)N2C1)C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O

Canonical SMILES

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O

Origin of Product

United States

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